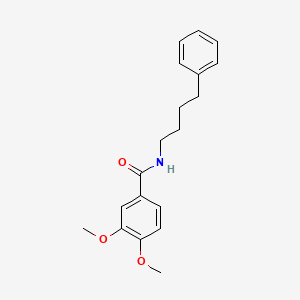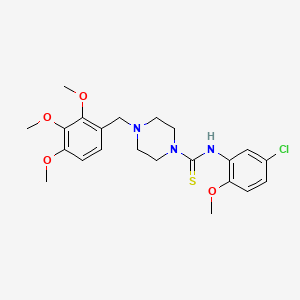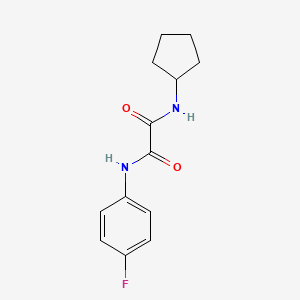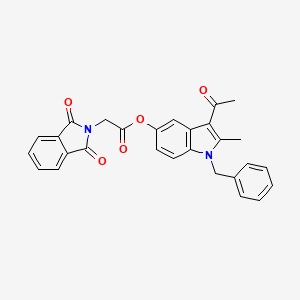![molecular formula C15H25N3O2S2 B4626574 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide
Descripción general
Descripción
"N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide" is a chemical compound that falls within the class of benzenesulfonamides, which are known for their diverse pharmacological activities. This class of compounds often contains piperazine heterocycles, which contribute significantly to their properties and potential applications.
Synthesis Analysis
- The synthesis of benzenesulfonamide compounds, particularly those containing piperazine rings, typically involves reactions of aminoguanidines with appropriate hydrates in acidic conditions, as demonstrated in similar compounds (Żołnowska et al., 2016).
Molecular Structure Analysis
- The molecular structure of benzenesulfonamide compounds has been analyzed using X-ray crystallography and density functional theory (DFT). These analyses often reveal interesting aspects of the molecular geometry and intermolecular interactions, as seen in studies of similar compounds (Xiao et al., 2022).
Chemical Reactions and Properties
- Benzenesulfonamide compounds, including those with piperazine rings, exhibit a range of chemical reactions, largely influenced by their functional groups. These reactions can include interactions with amines, acids, and other organic molecules, forming various derivatives with distinct properties (Röver et al., 1997).
Physical Properties Analysis
- The physical properties of benzenesulfonamide derivatives can be characterized by their crystalline structures, melting points, and solubility. These properties are typically determined through crystallography and spectroscopic methods, as seen in studies of similar benzenesulfonamide compounds (Kumar et al., 2007).
Aplicaciones Científicas De Investigación
Cognitive Enhancement Properties
A significant area of research on related sulfonamide derivatives like SB-399885 has explored their role as 5-HT6 receptor antagonists with potential cognitive-enhancing properties. Studies have demonstrated that compounds like SB-399885 can reverse scopolamine-induced deficits in rat novel object recognition paradigms and improve spatial learning in aged rats, potentially mediated by enhancements of cholinergic function. These findings suggest therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antioxidant and Enzyme Inhibitory Profile
Another study highlighted the antioxidant properties of benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds exhibited moderate DPPH radical scavenging and metal chelating activity. Additionally, they demonstrated inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. The findings indicate the potential of these compounds in treating conditions like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Anticonvulsant and Anticancer Action
Sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isozymes, including hCA I, II, VII, and XII. Certain derivatives have shown low nanomolar inhibitory action against hCA II and VII, isoforms involved in epileptogenesis. This suggests their potential as anticonvulsant agents. Moreover, some derivatives displayed efficacy in seizure protection and were non-toxic in subacute toxicity studies, indicating their promise for further development as antiepileptic drugs. Additionally, their inhibitory action against tumor-associated hCA IX and XII isoforms positions these compounds as potential anticancer agents, particularly for managing hypoxic tumors (Mishra et al., 2017).
Propiedades
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S2/c1-17-10-12-18(13-11-17)9-3-8-16-22(19,20)15-6-4-14(21-2)5-7-15/h4-7,16H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYMHFRRYNABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-(methylsulfanyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)
![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)